molecular formula C9H7F3 B010332 4-(Trifluoromethyl)styrene CAS No. 402-50-6

4-(Trifluoromethyl)styrene

Cat. No. B010332
Key on ui cas rn: 402-50-6
M. Wt: 172.15 g/mol
InChI Key: CEWDRCQPGANDRS-UHFFFAOYSA-N
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Patent
US09283224B2

Procedure details

A solution of 1-ethenyl-4-(trifluoromethyl)benzene (1.72 mL, 11.6 mmol) in THF (60 mL) was stirred in the presence of Pd/C (10%, 400 mg), under a hydrogen atmosphere (45 psi) for 7 h. The solid was filtered through celite (washed with DCM) and the filtrate was carefully concentrated, keeping the temperature of the bath below 20° C. at 200 mmHg. The concentrated solution thus obtained was used in the next step without further manipulation.
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1)=[CH2:2]>C1COCC1.[Pd]>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered through celite (washed with DCM)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was carefully concentrated
CUSTOM
Type
CUSTOM
Details
the temperature of the bath below 20° C.
CUSTOM
Type
CUSTOM
Details
The concentrated solution thus obtained

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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